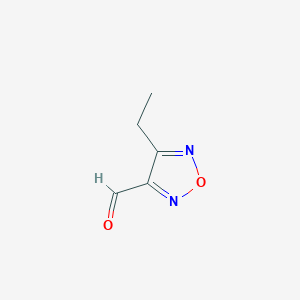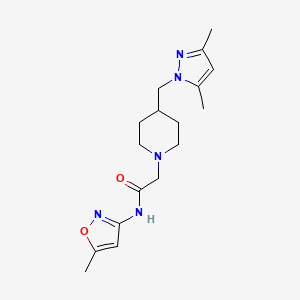![molecular formula C9H15I B2698215 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane CAS No. 2287280-23-1](/img/structure/B2698215.png)
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C9H15I. It is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The compound is characterized by the presence of an iodine atom and a 2-methylpropyl group attached to the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications .
准备方法
The synthesis of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction can be performed in a flow system and requires only light as a catalyst, making it a clean and scalable method. The reaction proceeds efficiently without the need for additional catalysts, initiators, or additives . The general reaction scheme is as follows:
Starting Materials: Alkyl iodides and [1.1.1]propellane.
Reaction Conditions: Light-enabled reaction in a flow system.
Product: this compound with high purity.
This method allows for the production of the compound in milligram, gram, and even kilogram quantities, making it suitable for both laboratory-scale and industrial-scale synthesis .
化学反应分析
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the parent hydrocarbon.
Radical Reactions: The strained bicyclo[1.1.1]pentane core makes the compound susceptible to radical reactions, which can lead to the formation of various substituted derivatives
科学研究应用
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology and Medicine: The compound is used in drug discovery and development as a bioisostere for aromatic rings.
Industry: It is used in the production of advanced materials, including molecular rods, rotors, and supramolecular linker units.
作用机制
The mechanism of action of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is primarily determined by its ability to undergo various chemical transformations. The iodine atom and the strained bicyclo[1.1.1]pentane core play crucial roles in its reactivity. The compound can interact with molecular targets through covalent bonding, radical reactions, and non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
相似化合物的比较
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Bromo-3-(2-methylpropyl)bicyclo[1.1.1]pentane: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and chemical properties.
1-Chloro-3-(2-methylpropyl)bicyclo[1.1.1]pentane: Contains a chlorine atom, leading to variations in its chemical behavior and applications.
1-Fluoro-3-(2-methylpropyl)bicyclo[1.1.1]pentane: The presence of a fluorine atom imparts unique properties, including increased stability and different reactivity patterns.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and enables specific chemical transformations that are not possible with other halogenated derivatives.
属性
IUPAC Name |
1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCFOCZMJAUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
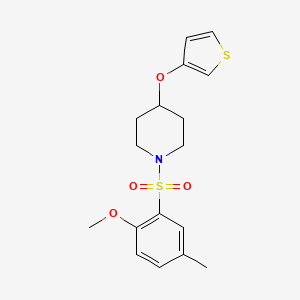
![(3R)-7-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B2698133.png)

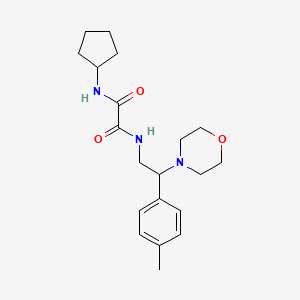
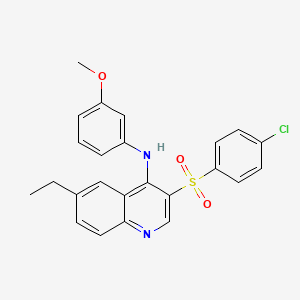
![ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2698141.png)
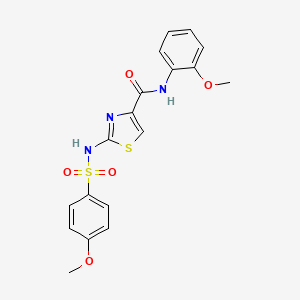
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2698145.png)
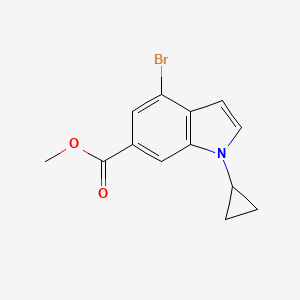
![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2698151.png)
